2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide
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Overview
Description
2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide: is a heterocyclic compound that features both pyridine and triazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both pyridine and triazole moieties in its structure allows for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of the compound “2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide” is alpha-synuclein (α-syn), a protein that plays a significant role in Parkinson’s disease . This protein is found in presynaptic terminals and is involved in the regulation of dopamine release and transport .
Mode of Action
The compound “this compound” interacts with alpha-synuclein by inhibiting its aggregation . In pathological conditions, alpha-synuclein forms amyloid aggregates that lead to neurotoxicity and neurodegeneration . This compound has been shown to reduce the aggregation of alpha-synuclein, thereby potentially mitigating these harmful effects .
Biochemical Pathways
The compound “this compound” affects the biochemical pathway involving alpha-synuclein. In Parkinson’s disease, the aggregation of alpha-synuclein leads to the formation of Lewy bodies, which are characteristic of the disease . By inhibiting the aggregation of alpha-synuclein, this compound may affect the progression of Parkinson’s disease .
Result of Action
The result of the action of “this compound” is the reduction of alpha-synuclein aggregation . This could potentially lead to a decrease in the formation of Lewy bodies, thereby reducing neurotoxicity and neurodegeneration in Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles. For instance, 4-pyridinecarboxaldehyde can react with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with an appropriate nitrile to form the triazole ring.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction. For example, 2-chloromethylpyridine can react with the triazole derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole or pyridine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified triazole or pyridine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in diseases such as cancer, inflammation, and infections.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl ether: Similar structure but with an oxygen atom instead of sulfur.
2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl amine: Similar structure but with an amine group instead of sulfur.
2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl ketone: Similar structure but with a carbonyl group instead of sulfur.
Uniqueness
The presence of the sulfur atom in 2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide imparts unique chemical reactivity and biological activity compared to its oxygen, nitrogen, or carbonyl analogs. The sulfur atom can participate in specific interactions such as thiol-disulfide exchange reactions, which can be important in biological systems.
Properties
IUPAC Name |
2-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methylsulfanyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5S/c1-2-6-15-12(3-1)19-9-11-16-13(18-17-11)10-4-7-14-8-5-10/h1-8H,9H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLDHXUXOGUGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=NC(=NN2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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